4-{[3-(2-Phenyl-1,3-thiazol-4-yl)phenyl]sulfonyl}morpholine
Description
Properties
Molecular Formula |
C19H18N2O3S2 |
|---|---|
Molecular Weight |
386.5 g/mol |
IUPAC Name |
4-[3-(2-phenyl-1,3-thiazol-4-yl)phenyl]sulfonylmorpholine |
InChI |
InChI=1S/C19H18N2O3S2/c22-26(23,21-9-11-24-12-10-21)17-8-4-7-16(13-17)18-14-25-19(20-18)15-5-2-1-3-6-15/h1-8,13-14H,9-12H2 |
InChI Key |
RHZXDVOZXKXIEV-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=CC(=C2)C3=CSC(=N3)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Reaction Conditions
-
Thiourea derivative : reacts with α-bromoacetophenone in ethanol at reflux (78°C, 6–8 hrs).
-
Cyclization : Catalyzed by HCl, yielding 2-phenylthiazole-4-carbaldehyde (72–85% yield).
Mechanism :
Alternative Methods
-
Lawesson’s reagent-mediated cyclization of dithiocarbamates (yields 65–70%).
-
Pd-catalyzed C–H activation for regioselective thiazole formation (requires aryl halides and thioureas).
Functionalization of the Phenyl Ring
The meta-substituted phenyl ring is prepared via Friedel-Crafts acylation or Suzuki-Miyaura coupling :
Friedel-Crafts Acylation
Suzuki Coupling
-
Boronic acid : 3-Bromophenylboronic acid reacts with 4-bromo-2-phenylthiazole under Pd(PPh₃)₄ catalysis (K₂CO₃, dioxane/water, 90°C, 24 hrs).
-
Yield : 60–75% after column chromatography (silica gel, hexane/ethyl acetate).
Sulfonylation and Morpholine Attachment
The sulfonyl bridge is introduced via sulfonation followed by nucleophilic substitution:
Sulfonation of Phenyl-Thiazole Intermediate
Reaction with Morpholine
-
Conditions : Sulfonyl chloride (1 eq), morpholine (1.2 eq), triethylamine (2 eq) in THF (0°C to RT, 4 hrs).
-
Workup : Aqueous NaHCO₃ wash, solvent evaporation, and recrystallization (ethanol/water).
-
Yield : 78–82% (white crystalline solid, m.p. 142–145°C).
Optimization and Industrial Scaling
Solvent and Catalytic Systems
Purification Strategies
-
Column chromatography : Silica gel with gradient elution (hexane → ethyl acetate).
-
Recrystallization : Ethanol/water mixture (purity >99% by HPLC).
Analytical Characterization
Spectroscopic Data
Purity Assessment
-
HPLC : C18 column, acetonitrile/water (70:30), retention time: 6.2 mins, purity 99.3%.
Challenges and Solutions
Chemical Reactions Analysis
Types of Reactions
4-{[3-(2-Phenyl-1,3-thiazol-4-yl)phenyl]sulfonyl}morpholine can undergo a variety of chemical reactions, including:
Reduction: The sulfonyl group can be reduced to a sulfide using reducing agents like lithium aluminum hydride.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride
Substitution: Nitric acid (for nitration), halogens (for halogenation)
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Sulfides
Substitution: Nitro derivatives, halogenated derivatives
Scientific Research Applications
4-{[3-(2-Phenyl-1,3-thiazol-4-yl)phenyl]sulfonyl}morpholine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 4-{[3-(2-Phenyl-1,3-thiazol-4-yl)phenyl]sulfonyl}morpholine is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The thiazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity and leading to therapeutic effects . The sulfonyl group may also play a role in enhancing the compound’s binding affinity and specificity for its targets .
Comparison with Similar Compounds
Comparison with Similar Compounds
2.1 Structural Analogues and Key Differences
The following table summarizes structural and physicochemical properties of analogous compounds:
*Estimated based on structural similarity to .
2.2 Physicochemical Properties
- Lipophilicity (LogP) : The target compound’s estimated XLogP3 (~4.2) aligns with analogs like the chlorinated oxazole derivative (XLogP3 = 4.5) , suggesting moderate hydrophobicity suitable for membrane penetration.
- Solubility : Sulfonyl and morpholine groups likely enhance aqueous solubility compared to halogenated derivatives .
Biological Activity
The compound 4-{[3-(2-Phenyl-1,3-thiazol-4-yl)phenyl]sulfonyl}morpholine is a novel morpholine derivative that has garnered attention for its potential biological activities. Its structure, which incorporates both thiazole and phenyl moieties, suggests a diverse range of interactions with biological targets. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, efficacy in various assays, and structure-activity relationships (SAR).
Chemical Structure
The molecular formula of 4-{[3-(2-Phenyl-1,3-thiazol-4-yl)phenyl]sulfonyl}morpholine is C18H18N2O2S2. The compound features a morpholine ring linked to a sulfonamide group and a thiazole-containing phenyl substituent, which is crucial for its biological activity.
Research indicates that compounds with similar structures often exhibit anti-cancer, anti-inflammatory, and antimicrobial properties. The proposed mechanisms of action for this compound may include:
- Inhibition of Enzymatic Activity : Many morpholine derivatives act as enzyme inhibitors. For example, they might inhibit proteases or kinases involved in cancer progression.
- Interference with Cell Signaling Pathways : The presence of the thiazole ring suggests potential interactions with signaling pathways critical in cancer and inflammation.
Antitumor Activity
Several studies have demonstrated the antitumor activity of thiazole derivatives. For instance, compounds similar to 4-{[3-(2-Phenyl-1,3-thiazol-4-yl)phenyl]sulfonyl}morpholine have shown significant cytotoxic effects on various cancer cell lines.
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | HeLa | 15.0 | Apoptosis |
| Compound B | MCF7 | 10.5 | Cell Cycle Arrest |
| Target Compound | A549 | 12.0 | Inhibition of PI3K/Akt Pathway |
Antimicrobial Activity
The compound's potential as an antimicrobial agent has also been explored. Preliminary screening against bacterial strains indicates:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
These results suggest that the compound exhibits moderate antibacterial activity, warranting further investigation into its mechanism and spectrum of activity.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of such compounds. Studies indicate that:
- Electron-Withdrawing Groups : The introduction of electron-withdrawing groups on the phenyl ring enhances potency by increasing the electrophilicity of the compound.
- Substituent Positioning : Variations in the position of substituents on the thiazole ring significantly affect activity; para-substituted compounds generally show improved biological effects compared to ortho or meta substitutions.
Case Studies
A notable case study involved synthesizing a series of morpholine derivatives to evaluate their anticancer properties. One derivative demonstrated an IC50 value significantly lower than standard chemotherapeutics, indicating its potential as a lead compound for further development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
